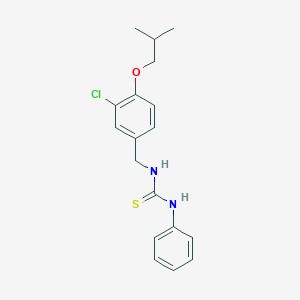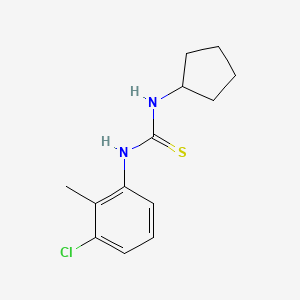![molecular formula C20H16N2O2S B5708434 N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide, commonly referred to as 3-AT, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. It is a potent inhibitor of histidine biosynthesis and is widely used in genetic and biochemical research.
Applications De Recherche Scientifique
3-AT is widely used in genetic and biochemical research as a selective agent for the selection of histidine auxotrophic mutants. It inhibits the activity of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis. This inhibition leads to the accumulation of imidazoleglycerol-phosphate, which is toxic to cells that are unable to synthesize histidine. Therefore, only cells that have acquired a mutation in the histidine biosynthesis pathway can grow in the presence of 3-AT.
Mécanisme D'action
The mechanism of action of 3-AT involves the inhibition of the enzyme imidazoleglycerol-phosphate dehydratase, which catalyzes the conversion of imidazoleglycerol-phosphate to imidazole acetol phosphate. This inhibition leads to the accumulation of imidazoleglycerol-phosphate, which is toxic to cells that are unable to synthesize histidine. Therefore, only cells that have acquired a mutation in the histidine biosynthesis pathway can grow in the presence of 3-AT.
Biochemical and Physiological Effects
3-AT has been shown to have minimal toxicity to cells and is therefore widely used in genetic and biochemical research. It has been reported to have some effects on the growth rate of cells, but these effects are dependent on the concentration of 3-AT used. At low concentrations, 3-AT has been shown to have no effect on cell growth, while at high concentrations, it can inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-AT in lab experiments has several advantages. It is a potent inhibitor of histidine biosynthesis and is therefore highly selective for histidine auxotrophic mutants. It has minimal toxicity to cells and can be used at a wide range of concentrations. However, there are also some limitations to its use. The concentration of 3-AT required for selection of histidine auxotrophic mutants can vary depending on the strain of the organism used. Additionally, some organisms may be resistant to 3-AT, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-AT in scientific research. One potential application is in the development of new antibiotics. The inhibition of histidine biosynthesis by 3-AT has been shown to be effective against some bacterial pathogens, and further research in this area could lead to the development of new antibiotics. Additionally, the use of 3-AT in combination with other selective agents could lead to the development of new selection systems for genetic and biochemical research. Finally, the use of 3-AT in combination with other compounds could lead to the development of new therapies for the treatment of histidine-related diseases.
Méthodes De Synthèse
The synthesis of 3-AT involves the reaction between 3-amino-1-naphthol and 3-acetylbenzenethiol in the presence of a suitable catalyst. The reaction yields 3-AT as a yellow crystalline powder. The purity of the compound can be increased by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13(23)15-8-4-9-16(12-15)21-20(25)22-19(24)18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIGDOYFUFVUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)

![2-cyclohexyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5708369.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B5708371.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
![N-(4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5708386.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)



![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5708447.png)